Pyridine, 2-chloro-6-(ethenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-6-(ethenylthio)-: is a heterocyclic aromatic organic compound Pyridine derivatives are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-6-(ethenylthio)- typically involves the functionalization of pyridine derivatives. One common method includes the lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This process is conducted at low temperatures (around -78°C) and then heated to 75°C to produce the desired compound.
Industrial Production Methods: Industrial production methods for Pyridine, 2-chloro-6-(ethenylthio)- often involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium halides and controlled reaction conditions are crucial for maintaining the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-chloro-6-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2-chloro-6-(ethenylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyridine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-6-(ethenylthio)- involves its interaction with specific molecular targets. The chlorine and ethenylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Known for its use as a nitrification inhibitor in agriculture.
3-Chloro-2-ethoxypyridine: Used as a precursor in the synthesis of various pyridine derivatives.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
609844-20-4 |
---|---|
Molecular Formula |
C7H6ClNS |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
2-chloro-6-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H6ClNS/c1-2-10-7-5-3-4-6(8)9-7/h2-5H,1H2 |
InChI Key |
YCBXTPGOPNUPDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.